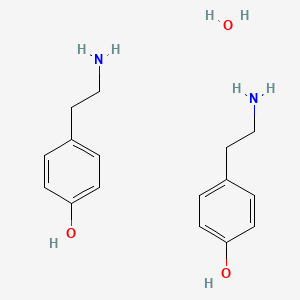
4-(2-Aminoethyl)phenol;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)phenol;hydrate, also known as p-tyramine, is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol and contains an aminoethyl group attached to the para position of the phenol ring. This compound is commonly found in various plants and animals and plays a role in biological processes.
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)phenol can be synthesized through several methods. One common method involves the reduction of 4-(2-nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature of 25-30°C and a pressure of 1-2 atm.
Another method involves the reaction of 4-hydroxybenzaldehyde with nitroethane in the presence of ammonium acetate and acetic acid to form 4-(2-nitroethyl)phenol, which is then reduced to 4-(2-aminoethyl)phenol using hydrogen gas and a palladium catalyst.
Industrial Production Methods
In industrial settings, 4-(2-Aminoethyl)phenol is produced through the catalytic hydrogenation of 4-(2-nitroethyl)phenol. The process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-iminoethyl)phenol using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 4-(2-nitroethyl)phenol to 4-(2-aminoethyl)phenol using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: 4-(2-iminoethyl)phenol.
Reduction: 4-(2-Aminoethyl)phenol.
Substitution: Various substituted phenol derivatives depending on the reagent used.
科学的研究の応用
4-(2-Aminoethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its role as a biogenic amine and its involvement in neurotransmission.
Medicine: Investigated for its potential therapeutic effects and its role in certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)phenol involves its interaction with various molecular targets and pathways. As a biogenic amine, it can bind to and activate specific receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can influence various physiological processes, including mood regulation, cardiovascular function, and gastrointestinal activity.
類似化合物との比較
4-(2-Aminoethyl)phenol is similar to other phenethylamine derivatives, such as:
Phenethylamine: Lacks the hydroxyl group on the phenol ring.
Dopamine: Contains an additional hydroxyl group on the phenol ring.
Norepinephrine: Contains an additional hydroxyl group and a hydroxyl group on the ethylamine side chain.
Uniqueness
4-(2-Aminoethyl)phenol is unique due to its specific structure, which allows it to interact with certain receptors and enzymes in a distinct manner compared to other similar compounds. This uniqueness contributes to its specific biological and chemical properties.
特性
CAS番号 |
62722-95-6 |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC名 |
4-(2-aminoethyl)phenol;hydrate |
InChI |
InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2 |
InChIキー |
IMRRSPNUCYYRGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


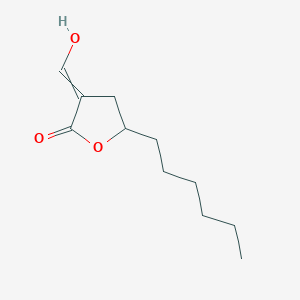
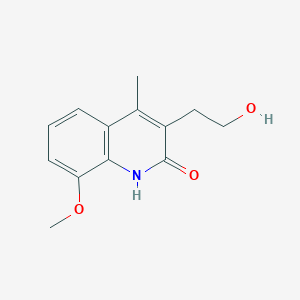

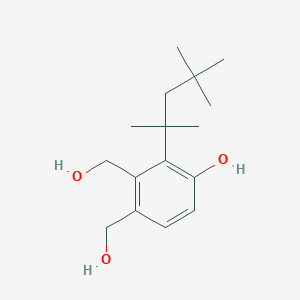
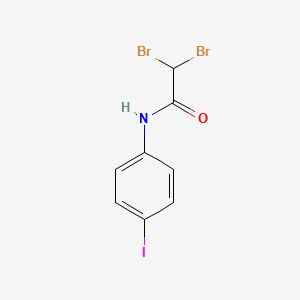
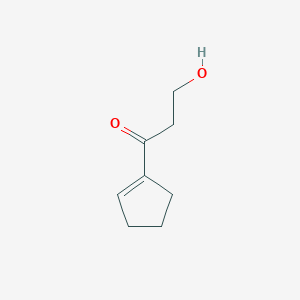
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
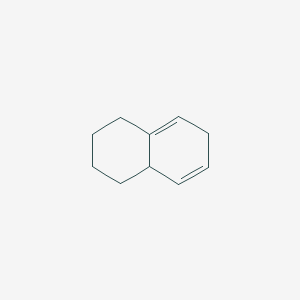
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
